5-(Heptadec-12-enyl)resorcinol
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Overview
Description
5-(heptadec-12-enyl)resorcinol is a resorcinol compound having a cis-heptadec-12-enyl substituent at the 5-position. It derives from a resorcinol.
Scientific Research Applications
Antifungal Properties
5-(Heptadec-12-enyl)resorcinol has demonstrated antifungal properties. A study identified this compound in the peel of mango fruit, where it acts against Alternaria alternata, a fungus responsible for black spot disease in mangoes. The concentration of this compound in mango peels decreases during ripening, which is associated with the development of latent A. alternata infections (Droby et al., 1986). Similarly, another study found this compound in etiolated rice seedlings, showing antifungal activity against rice blast fungus (Suzuki et al., 1996).
Cytotoxicity and Anti-Cancer Properties
5-(Heptadec-12-enyl)resorcinol has been studied for its cytotoxic properties. Research on resorcinol derivatives from Ardisia maculosa found that these compounds exhibited cytotoxic activity against human cancer cell lines (Zheng & Wu, 2007). Another study on compounds from Stylogyne turbacensis showed that similar compounds had activity against leishmania and a drug-resistant strain of Trypanosoma cruzi (Jiménez-Romero et al., 2007).
Impact on Membrane Permeability
The influence of 5-(Heptadec-12-enyl)resorcinol on membrane permeability has been investigated. It was found to increase the permeability of the erythrocyte membrane for various solutes, suggesting its role in membrane perturbation (Kozubek, 1987).
Anti-inflammatory Properties
The compound has also shown anti-inflammatory properties. A study on mango peels identified 5-(11'Z-heptadecenyl)-resorcinol and its derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process (Knödler et al., 2008).
Applications in Advanced Materials
In the field of advanced materials, functionalized azacryptands containing resorcinol derivatives have been synthesized for potential use in optical amplifying and light-emitting materials, showcasing the versatility of this compound in material science (Ka & Kim, 2004).
Anti-diabetic Potential
Resorcinol derivatives from Syzygium samarangense, including those similar to 5-(Heptadec-12-enyl)resorcinol, have shown significant α-glucosidase inhibitory activities, suggesting their potential as antidiabetic agents (Hu et al., 2020).
Platelet-Activating Factor Antagonism
A new alkenylresorcinol isolated from Ardisia elliptica demonstrated potent inhibition of platelet-activating factor receptor binding, suggesting potential therapeutic applications in conditions involving platelet activation (Jalil et al., 2004).
properties
CAS RN |
103462-06-2 |
---|---|
Product Name |
5-(Heptadec-12-enyl)resorcinol |
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[(Z)-heptadec-12-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h5-6,18-20,24-25H,2-4,7-17H2,1H3/b6-5- |
InChI Key |
KDUIMXINOLVPCT-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC1=CC(=CC(=C1)O)O |
SMILES |
CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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